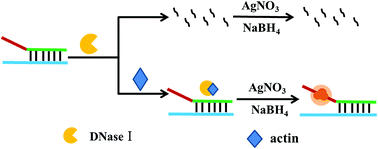A label-free fluorescence method for actin detection based on DNA-templated silver nanoclusters
Analytical Methods Pub Date: 2019-07-31 DOI: 10.1039/C9AY01154D
Abstract
Actin is the most abundant protein in almost all eukaryotic cells. Due to the important biological properties of actin, it is necessary to develop a specific and sensitive method for actin detection. Herein, a label-free fluorescence assay for the detection of actin based on the digestion ability of deoxyribonuclease I (DNase I) and the formation of DNA-templated silver nanoclusters (DNA-AgNCs) is reported. In this strategy, two particular DNA sequences (Ag-DNA and G-rich DNA) were designed, synthesized, and used for the formation of DNA-AgNCs. Upon addition of DNase I, double-stranded DNA (dsDNA) degraded to form a shorter double-strand or mono-nucleotide that could not be further utilized to synthesize DNA-AgNCs. As a result, the reaction system generated a very low fluorescence signal. However, in the presence of actin, enzymatic digestion could be prevented due to the formation of a stable complex between actin and DNase I, ultimately resulting in an unbroken dsDNA that could be further used as a template for the fluorescent DNA-AgNCs (λex = 570 nm, λem = 620 nm). As a consequence, various actin concentrations could be detected by monitoring the fluorescence intensity variations. Because of good water solubility and excellent fluorescence properties of DNA-AgNCs, this novel fluorescence strategy exhibits several advantages such as being facile, sensitive and environment-friendly. The detection method featured a wide linear range from 0.1 to 20 μg mL−1 and a detection limit of 0.03 μg mL−1 (S/N = 3) under optimized conditions. Besides, this novel fluorescence strategy exhibited a good specificity and gives satisfactory results for biological samples. Overall, the proposed method has promising application potential in the quantification and detection of actin.


Recommended Literature
- [1] Refractories and metal oxides, ceramics, slags and cements
- [2] Front cover
- [3] Mitigation of layer to spinel conversion of a lithium-rich layered oxide cathode by substitution of Al in a lithium ion battery
- [4] Broadband emissions from Lu2Mg2Al2Si2O12:Ce3+ plate ceramic phosphors enable a high color-rendering index for laser-driven lighting
- [5] Aliovalent A-site engineered AgNbO3 lead-free antiferroelectric ceramics toward superior energy storage density†
- [6] Multi-functional silicananotubes as a versatile nanoscale component for biology-driven sensing applications†
- [7] Water transport in plants as a catenary process
- [8] Analytical Division Honours
- [9] Inside front cover
- [10] Synthesis of amphiphilic copolymers based on acrylic acid, fluoroalkyl acrylates and n-butyl acrylate in organic, aqueous–organic, and aqueous media via RAFT polymerization†

Journal Name:Analytical Methods
Research Products
-
CAS no.: 354-33-6
-
CAS no.: 109-84-2
-
Tetraethylammonium perchlorate
CAS no.: 2567-83-1
-
CAS no.: 2516-96-3
-
CAS no.: 110-03-2
-
CAS no.: 2688-84-8
-
5-fluoro-2-hydroxybenzoic acid
CAS no.: 345-16-4









